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molecular formula C13H9NO2S B8559640 Thieno[2,3-b]quinoline-4-carboxylic acid, methyl ester CAS No. 61334-08-5

Thieno[2,3-b]quinoline-4-carboxylic acid, methyl ester

Cat. No. B8559640
M. Wt: 243.28 g/mol
InChI Key: CTWJMZZUWPYEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07695980B2

Procedure details

To a mixture of 1.8 g (7.2 mmol) Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate 5 in 40 mL chloroform was added slowly over a dropping funnel a solution of 1.15 g (7.2 mmol) bromine in 40 mL chloroform and the reaction mixture was stirred for 1 hour at ambient temperature. After evaporation of the solvent the residue was mixed with 40 mL ethanol and 1.7 g (18 mmol) thiourea and refluxed for 2.5 h. After cooling the mixture was poured on ice, the pH-value was adjusted with ammonium hydroxide at pH=7-8 and the solution was extracted with 100 mL chloroform. The organic layer was separated, dried over sodium sulfate and filtered. Then the solvent was removed under reduced pressure and the crude product was purified by column chromatography on silica gel, eluting with methylene chloride/acetone 9:1, to give 1.0 of the desired product 14.
Name
Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.7 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][C:7](=O)[C:6]=1[CH:16]=[CH2:17])=[O:4].BrBr.NC(N)=[S:22].[OH-].[NH4+]>C(Cl)(Cl)Cl.C(O)C>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]2[S:22][CH:17]=[CH:16][C:6]=12)=[O:4] |f:3.4|

Inputs

Step One
Name
Methyl-2-oxo-3-vinyl-1,2-dihydroquinoline-4-carboxylate
Quantity
1.8 g
Type
reactant
Smiles
COC(=O)C1=C(C(NC2=CC=CC=C12)=O)C=C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
1.7 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the residue
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
ADDITION
Type
ADDITION
Details
was poured on ice
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 100 mL chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with methylene chloride/acetone 9:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=C2C(=NC3=CC=CC=C13)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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